An In-depth Technical Guide to Fmoc-Gly-Pro-Hyp-OH: Chemical Properties, Structure, and Biological Significance
An In-depth Technical Guide to Fmoc-Gly-Pro-Hyp-OH: Chemical Properties, Structure, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and biological significance of the Fmoc-protected tripeptide, Fmoc-Gly-Pro-Hyp-OH. This molecule serves as a crucial building block in the synthesis of collagen-mimetic peptides and has garnered interest for its intrinsic biological activities. This document details its physicochemical characteristics, provides experimental protocols for its synthesis and analysis, and explores its role in key signaling pathways.
Core Chemical and Physical Properties
Fmoc-Gly-Pro-Hyp-OH is a white, solid powder at room temperature. Its fundamental properties are summarized in the table below, providing a quick reference for researchers.
| Property | Value | Reference |
| Molecular Formula | C₂₇H₂₉N₃O₇ | [1] |
| Molecular Weight | 507.5 g/mol | [1] |
| CAS Number | 185213-75-6 | |
| IUPAC Name | (2S,4R)-1-[(2S)-1-[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]pyrrolidine-2-carbonyl]-4-hydroxypyrrolidine-2-carboxylic acid | [1] |
| Appearance | White Powder | |
| Canonical SMILES | C1C--INVALID-LINK--C(=O)N5C--INVALID-LINK--O | [1] |
| InChI Key | LTCYYFUMHVKPFO-XARZLDAJSA-N | [1] |
Chemical Structure and Crystallography
The chemical structure of Fmoc-Gly-Pro-Hyp-OH consists of a tripeptide core (Gly-Pro-Hyp) with the N-terminus protected by a fluorenylmethoxycarbonyl (Fmoc) group. This protecting group is instrumental in solid-phase peptide synthesis, allowing for sequential and controlled elongation of the peptide chain.
A crystallized form of Fmoc-Gly-Pro-Hyp-OH has been analyzed, providing precise atomic coordinates and spatial arrangement. The crystal structure reveals a conformation that can influence its self-assembly properties and interactions with biological targets.
| Crystal System | Orthorhombic |
| Space Group | P 21 21 21 |
| Unit Cell Dimensions | a = 9.48870 Å, b = 9.86390 Å, c = 26.3497 Å, α = 90°, β = 90°, γ = 90° |
Experimental Protocols
Detailed methodologies for the synthesis, purification, and characterization of Fmoc-Gly-Pro-Hyp-OH are crucial for its application in research and development.
Synthesis Protocol: Solution-Phase Method (Adapted)
While solid-phase peptide synthesis (SPPS) is common, a detailed solution-phase synthesis for the closely related Fmoc-Pro-Hyp(tBu)-Gly-OH provides a valuable adaptable protocol. The tert-butyl (tBu) protecting group on the hydroxyproline would need to be considered in the overall synthetic strategy.
Materials:
-
Fmoc-Pro-Hyp(tBu)-OMe
-
Isopropanol
-
Tetrahydrofuran (THF)
-
Calcium chloride (CaCl₂)
-
Lithium hydroxide monohydrate (LiOH·H₂O)
-
1% (w/v) aqueous Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve Fmoc-Pro-Hyp(tBu)-OMe (1 equivalent) in a mixture of isopropanol and THF (80:20 v/v).
-
Add powdered CaCl₂ (15 equivalents) and LiOH·H₂O (4 equivalents) to the solution, followed by the addition of water.
-
Stir the mixture vigorously for 12 hours at room temperature.
-
Adjust the pH of the reaction mixture to 2 using 1% aqueous HCl.
-
Concentrate the solution under reduced pressure to remove the organic solvents.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure to yield the crude product.
Purification Protocol: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
The purification of Fmoc-protected peptides is typically achieved using RP-HPLC. The hydrophobic Fmoc group significantly influences the retention characteristics of the peptide.
Instrumentation and Conditions:
-
Column: C18 stationary phase (e.g., 5 µm particle size, 100 Å pore size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: A linear gradient from a lower to a higher percentage of mobile phase B is employed. A typical starting point for Fmoc-peptides is around 30-50% B, increasing to 95-100% B over 30-60 minutes.
-
Flow Rate: Dependent on the column dimensions (analytical vs. preparative).
-
Detection: UV absorbance at 220 nm (peptide bond) and 265 nm (Fmoc group).
Procedure:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent, such as a mixture of mobile phases A and B.
-
Filter the sample to remove any particulate matter.
-
Inject the sample onto the equilibrated HPLC column.
-
Run the gradient elution to separate the target peptide from impurities.
-
Collect fractions corresponding to the desired peak.
-
Analyze the purity of the collected fractions by analytical HPLC.
-
Pool the pure fractions and lyophilize to obtain the final product as a white powder.
Characterization Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for the structural elucidation of peptides.
-
Sample Preparation: Dissolve the purified peptide in a deuterated solvent (e.g., DMSO-d₆, CD₃OD).
-
Experiments:
-
1D ¹H NMR: To identify the types and number of protons.
-
2D COSY (Correlation Spectroscopy): To establish proton-proton couplings within amino acid residues.
-
2D TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system of an amino acid.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): To determine through-space proximity of protons, aiding in conformational analysis.
-
¹³C NMR and HSQC (Heteronuclear Single Quantum Coherence): To assign carbon signals and their attached protons.
-
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight and sequence of the peptide.
-
Ionization Techniques: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used.
-
Analysis:
-
Full Scan MS: To determine the molecular weight of the parent ion.
-
Tandem MS (MS/MS): To fragment the peptide and obtain sequence information from the resulting b- and y-ions.
-
Biological Significance and Signaling Pathways
The tripeptide sequence Gly-Pro-Hyp is a fundamental and the most abundant repeating unit in collagen. Beyond its structural role, this tripeptide has been shown to possess significant biological activity, particularly in skin health and platelet activation.
Fibroblast Activation and Extracellular Matrix Synthesis
The Gly-Pro-Hyp tripeptide is known to stimulate fibroblasts, the primary cells responsible for synthesizing the extracellular matrix (ECM) in the skin. This stimulation leads to the increased production of key ECM components, contributing to skin hydration, elasticity, and the reduction of wrinkles.
The signaling cascade initiated by Gly-Pro-Hyp in fibroblasts involves the activation of several key pathways:
-
TGF-β/Smad Pathway: Transforming Growth Factor-beta (TGF-β) signaling is a critical regulator of collagen synthesis. Gly-Pro-Hyp can engage receptors that activate this pathway, leading to the phosphorylation of Smad proteins, which then translocate to the nucleus to induce the transcription of collagen genes.
-
MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase (MAPK) cascade, specifically the Extracellular signal-Regulated Kinase (ERK) pathway, is also implicated in fibroblast proliferation and ECM production.
The interaction of Gly-Pro-Hyp with fibroblast surface receptors such as CD44, α2β1 integrin, and Discoidin Domain Receptors (DDR1/2) is thought to be the initial step in triggering these intracellular signaling events.
Platelet Activation
The Gly-Pro-Hyp sequence plays a highly specific role in hemostasis by mediating the interaction between collagen and platelets. This interaction is a critical initiating event in thrombosis.
Specifically, the Gly-Pro-Hyp motif is recognized by the platelet glycoprotein VI (GPVI). The binding of multiple Gly-Pro-Hyp sequences in collagen to GPVI receptors leads to the clustering of these receptors and the initiation of a downstream signaling cascade that results in platelet activation, aggregation, and thrombus formation. This interaction is distinct from the binding of collagen to integrin α2β1, which is insufficient on its own to cause platelet activation.
Conclusion
Fmoc-Gly-Pro-Hyp-OH is a well-characterized tripeptide that serves as a valuable tool in the synthesis of collagen-related peptides. Its deprotected form, the Gly-Pro-Hyp tripeptide, exhibits significant biological activities, influencing key cellular processes in skin health and hemostasis. This guide provides researchers and drug development professionals with the essential chemical, structural, and biological information to effectively utilize this compound in their studies and applications. The provided experimental protocols offer a starting point for the synthesis and analysis of this important molecule, while the outlined signaling pathways highlight its potential as a modulator of cellular function.
